molecular formula C6H18Cl3N3O3 B1375771 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride CAS No. 6988-69-8

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

Cat. No.: B1375771
CAS No.: 6988-69-8
M. Wt: 286.6 g/mol
InChI Key: JJLVRAIJSKJOGF-UHFFFAOYSA-N
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Description

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is a chemically modified derivative of myo-inositol, a cyclohexanehexol central to cellular signaling and secondary messenger systems. The compound features amino (-NH₂) substitutions at the 1, 3, and 5 positions, replacing hydroxyl (-OH) groups, and adopts a cis-configuration, resulting in a puckered cyclohexane ring. The trihydrochloride salt enhances solubility and stability in aqueous environments, making it relevant for biochemical and pharmaceutical applications .

Key structural attributes:

  • Molecular formula: C₆H₁₅N₃O₃·3HCl
  • Puckering parameters: The cis-configuration imposes specific ring distortions, quantified using Cremer-Pople coordinates (e.g., puckering amplitude Q and phase angle θ), which influence molecular interactions .
  • Ionic characteristics: The protonated amino groups and chloride counterions contribute to ionic interactions, with effective ionic radii (e.g., N–H⁺···Cl⁻ distances) governed by Shannon-Prewitt radii principles .

Properties

IUPAC Name

2,4,6-triaminocyclohexane-1,3,5-triol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3.3ClH/c7-1-4(10)2(8)6(12)3(9)5(1)11;;;/h1-6,10-12H,7-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVRAIJSKJOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)N)O)N)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746407
Record name 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-69-8
Record name 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6988-69-8
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Preparation Methods

Selective Protection and Amination

  • Protection of hydroxyl groups is often achieved by forming acetals or ethers to mask non-targeted hydroxyls.
  • Amination is performed by nucleophilic substitution reactions where hydroxyl groups are converted to good leaving groups (e.g., tosylates or mesylates) followed by displacement with ammonia or amine sources.
  • In some protocols, metal ions such as Ni(2+) are used as temporary protecting groups for amino functionalities during synthesis, facilitating selective reactions without undesired side reactions.

Formation of Triamino Derivative

  • The tri-substituted intermediate undergoes deprotection to restore free hydroxyl groups at the non-amino positions.
  • The amino groups are protonated to form the trihydrochloride salt by treatment with hydrochloric acid, ensuring the compound is isolated as a stable crystalline solid.

Purification and Characterization

  • The final product is purified by recrystallization from aqueous or mixed solvent systems.
  • Characterization includes NMR spectroscopy (1H, 13C, 15N), microanalysis, and X-ray crystallography to confirm the cis-configuration and the chair conformation of the cyclohexane ring with equatorial amino groups and axial hydroxyls.

Representative Synthetic Procedure (Based on Literature)

Step Reagents/Conditions Outcome
1. Protection of hydroxyl groups Acetal or ether formation using reagents like benzyl chloride or acetic anhydride under basic or acidic catalysis Selectively protected inositol derivative
2. Conversion of hydroxyl to leaving groups Tosyl chloride or mesyl chloride in pyridine or suitable solvent Tosylated intermediate
3. Nucleophilic substitution Ammonia or amine source, often in polar aprotic solvents, sometimes with metal ion assistance (Ni2+) Amino-substituted intermediate
4. Deprotection Acidic or reductive conditions to remove protecting groups Free amino-cyclohexane triol
5. Salt formation Treatment with HCl in aqueous solution This compound

Research Findings on Preparation and Properties

  • NMR studies reveal that in solution, the compound adopts a chair conformation with amino groups predominantly in equatorial positions, which is essential for its coordination behavior.
  • Microcalorimetric titrations show proton dissociation constants consistent with the trihydrochloride salt form, confirming the protonation state during synthesis.
  • The compound’s ability to form stable trinuclear lanthanide complexes is dependent on the precise cis configuration achieved through these synthetic methods.
  • Platinum(IV) complexes synthesized using this ligand demonstrate that the amino groups coordinate strongly to metals, highlighting the importance of the preparation method in preserving the ligand’s integrity for complexation.

Summary Table of Preparation Methods and Key Parameters

Aspect Details
Starting material myo-Inositol or cis-inositol derivatives
Protection strategy Acetal/ether formation to mask hydroxyl groups
Amination method Conversion of hydroxyl to tosylates/mesylates followed by substitution with ammonia
Metal ion assistance Ni(2+) ions used as protecting groups during amination
Deprotection Acidic or reductive removal of protecting groups
Salt formation Protonation with hydrochloric acid to form trihydrochloride salt
Purification Recrystallization from aqueous or mixed solvents
Characterization techniques NMR (1H, 13C, 15N), X-ray crystallography, microanalysis
Conformation in solution Chair conformation with equatorial amino groups
Application relevance Ligand for lanthanide and platinum complex formation

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coordination Chemistry

Ligand Properties:

  • 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride acts as a ligand in coordination chemistry. Its structure allows it to effectively coordinate with metal ions, forming stable complexes that are useful in various applications.

Applications:

  • MRI Contrast Agents: The lanthanide complexes formed with this compound are explored for use as contrast agents in magnetic resonance imaging (MRI), enhancing the visibility of tissues and organs during scans.
  • Luminescent Probes: These complexes can also serve as luminescent probes in biochemical assays due to their unique optical properties.

Biomedical Research

Potential Uses:

  • Contrast Agents for Imaging: The stability and properties of the metal complexes derived from this compound make them suitable candidates for developing advanced imaging techniques in biomedical research.
  • Catalysts for Nucleic Acid Cleavage: Research indicates that lanthanide complexes of this compound can act as catalysts for the cleavage of RNA and DNA molecules, which is significant for genetic studies and therapeutic applications .

Analytical Chemistry

NMR Spectroscopy:

  • The compound is utilized as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy. It helps in studying the structure of organic compounds by enhancing the resolution of spectral data.

Chemical Synthesis

Reactivity:

  • The amino groups present in the compound can participate in substitution reactions with electrophiles, allowing for the synthesis of various derivatives that can be tailored for specific applications .

Case Study 1: MRI Contrast Agents

Research conducted on the use of lanthanide complexes derived from this compound demonstrated significant improvements in imaging quality due to enhanced relaxivity properties. These studies indicate that such compounds could revolutionize non-invasive imaging techniques.

Case Study 2: Catalysis in Nucleic Acid Studies

Studies have shown that the lanthanide complexes facilitate efficient cleavage of nucleic acids under mild conditions. This property has been exploited in developing novel therapeutic strategies targeting genetic disorders.

Mechanism of Action

The mechanism of action of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol trihydrochloride primarily involves its ability to form stable complexes with metal ions. The amino and hydroxyl groups on the cyclohexane ring coordinate with metal ions, forming stable chelates. This coordination can influence the electronic and magnetic properties of the metal ions, making the complexes useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Inositol Derivatives
Compound Substituent Positions Configuration Puckering Amplitude (Å) Ionic Radius (Å, N⁺–Cl⁻)
1,3,5-Triamino-cis-inositol·3HCl 1,3,5 (NH₂) cis ~0.5–0.7 (estimated) ~1.46 (N⁺), ~1.81 (Cl⁻)
myo-Inositol All (OH) Chair 0.0 (planar) N/A
1,2,4-Triamino-trans-inositol·3HCl 1,2,4 (NH₂) trans ~0.4–0.6 ~1.46 (N⁺), ~1.81 (Cl⁻)
1,3,5-Trideoxy-cis-inositol 1,3,5 (H) cis ~0.3–0.5 N/A

Key observations :

  • The cis configuration in 1,3,5-triamino derivatives induces greater puckering (Q ~0.5–0.7 Å) compared to trans isomers or unsubstituted myo-inositol, as predicted by Cremer-Pople ring analysis .
  • Shannon’s revised ionic radii model suggests that N⁺–Cl⁻ distances (~3.27 Å) align with typical amine hydrochloride salts .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Solubility (g/L, H₂O) pKa (NH₂/NH₃⁺) Melting Point (°C)
1,3,5-Triamino-cis-inositol·3HCl >200 (high) ~7.8–8.2 260–265 (dec.)
myo-Inositol 125 N/A 225–227
1,2,4-Triamino-trans-inositol·3HCl ~180 ~8.0–8.5 250–255 (dec.)

Key observations :

  • Trihydrochloride salts exhibit superior water solubility (>200 g/L) due to ionic dissociation, contrasting with neutral myo-inositol (125 g/L) .
  • pKa values (~8) reflect moderate basicity, comparable to other aliphatic amines, but differ slightly between cis and trans isomers due to steric and electronic effects .

Biological Activity

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride (CAS No. 6988-69-8) is a synthetic compound derived from inositol with potential biological activities. Its unique structure, featuring three amino groups and a trideoxy configuration, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C6H18Cl3N3O3
  • Molecular Weight : 286.58 g/mol
  • Structure : The compound exhibits a chair conformation with equatorial ammonium groups and axial substituents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell signaling and proliferation. Its structural similarity to myo-inositol suggests potential roles in:

  • Cell Signaling : Inositol derivatives are known to play critical roles in signal transduction pathways. This compound may influence phosphoinositide metabolism and subsequent signaling cascades.
  • Antitumor Activity : Recent studies indicate that platinum(IV) complexes derived from this compound demonstrate enhanced cytotoxicity against various cancer cell lines compared to traditional agents like cisplatin .

Antitumor Activity

A series of studies have evaluated the antiproliferative effects of this compound and its derivatives:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against human malignant cells. For instance:
    • IC50 Values : The IC50 for the resistant leukemia cell line HL-60/CDDP was found to be 8.9 ± 2.4 µM, which is over 16-fold lower than that of cisplatin (IC50 = 144.4 ± 9.8 µM) .
CompoundCell LineIC50 (µM)Reference
CisplatinHL-60/CDDP144.4 ± 9.8
TACIHL-60/CDDP8.9 ± 2.4
TACIHL-60 (parent)9.0 ± 1.2

Mechanistic Insights

The mechanism behind the antitumor activity involves the ability of the compound to condense nucleic acids and inhibit essential enzymatic activities such as topoisomerase I-mediated relaxation of DNA at significantly lower concentrations than conventional agents . This unique property may provide insights into alternative therapeutic strategies for overcoming drug resistance in cancer treatment.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Leukemia Cells : A comparative analysis demonstrated that the new platinum complexes based on this triamino derivative showed a fundamentally different profile of chemosensitivity compared to cisplatin, suggesting a promising avenue for developing new anticancer therapies .
  • In Vitro Studies : In vitro experiments confirmed that the compound could effectively inhibit cell proliferation across multiple cancer types while showing minimal toxicity to non-malignant cells like HEK-293T .

Q & A

Q. What are the established synthetic routes for 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination of precursor inositol derivatives. To ensure purity, employ high-performance liquid chromatography (HPLC) with UV detection or ion-exchange chromatography for separation of polar intermediates . Post-synthesis, recrystallization in anhydrous solvents (e.g., ethanol/water mixtures) under controlled pH (4–6) minimizes salt impurities. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amino-group detection. Purity validation should include elemental analysis (C, H, N) and mass spectrometry (MS) for molecular ion confirmation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and stability?

Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR in deuterated water (D2_2O) to resolve amino and hydroxyl proton signals, noting that HCl counterions may broaden peaks. For stereochemical confirmation, compare experimental 1H^1H-NMR coupling constants (J values) with computational models (e.g., density functional theory, DFT). Stability studies require thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures and dynamic vapor sorption (DVS) to evaluate hygroscopicity. High-resolution MS (HRMS) in ESI+ mode confirms molecular mass, while HPLC with charged aerosol detection (CAD) quantifies degradation products under accelerated aging conditions (40°C/75% RH) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what protocols mitigate degradation?

Methodological Answer: Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC-UV (λ = 210–220 nm) to track degradation. Degradation pathways (e.g., hydrolysis, oxidation) are identified using LC-MS/MS. To stabilize, store lyophilized powder at -20°C under argon and reconstitute in degassed, deionized water (pH 5.5) immediately before use. Chelating agents (e.g., EDTA) may suppress metal-catalyzed oxidation .

Q. What theoretical frameworks guide research on this compound’s biological or chemical interactions?

Methodological Answer: Link studies to conceptual frameworks such as ligand-receptor binding theory (for biological assays) or Brønsted-Lowry acid-base theory (for protonation state analysis in solution). For example, molecular docking simulations (AutoDock Vina) can predict binding affinities to inositol-requiring enzymes, while quantum mechanical calculations (Gaussian 09) model proton exchange equilibria in aqueous media. These frameworks inform experimental design, such as selecting buffer systems that mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Conduct a meta-analysis of published data, stratifying results by experimental variables (e.g., cell line variability, assay endpoints). Reproduce key studies under standardized conditions (e.g., ISO 17025 protocols) while controlling for batch-to-batch compound variability (via 1H^1H-NMR and HRMS). Use factorial design experiments to isolate confounding factors (e.g., endotoxin contamination in cell culture). Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular cAMP assays) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

Methodological Answer: Apply design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, a central composite design (CCD) can model the effect of NH3_3 concentration and reaction time on yield. Use in-situ FTIR to monitor intermediate formation and quench reactions at peak conversion. Membrane filtration (nanofiltration, 300–500 Da MWCO) or simulated moving bed (SMB) chromatography enhances separation efficiency of amino derivatives from unreacted precursors .

Q. Which computational methods best predict the compound’s behavior in novel biological or catalytic systems?

Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvation dynamics with QM/MM hybrid methods for enzyme-substrate interactions. For catalytic applications, calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites. Validate predictions via isotopic labeling experiments (e.g., 15N^{15}N-tracking in reaction intermediates) .

Q. How can cross-disciplinary approaches (e.g., chemical engineering, microbiology) enhance understanding of this compound’s applications?

Methodological Answer: Integrate microbial fermentation (e.g., E. coli expression systems) to produce chiral precursors, leveraging metabolic engineering to improve yield. Apply membrane technologies (e.g., electrodialysis) for continuous separation of charged intermediates. In environmental studies, use stable isotope probing (SIP) with 13C^{13}C-labeled compound to trace biodegradation pathways in soil microbiota .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 2
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.